![molecular formula C19H20ClF3N4O2 B2940526 5-氯-2-甲氧基-N-{1-[2-甲基-6-(三氟甲基)嘧啶-4-基]哌啶-4-基}苯甲酰胺 CAS No. 1775451-54-1](/img/structure/B2940526.png)

5-氯-2-甲氧基-N-{1-[2-甲基-6-(三氟甲基)嘧啶-4-基]哌啶-4-基}苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

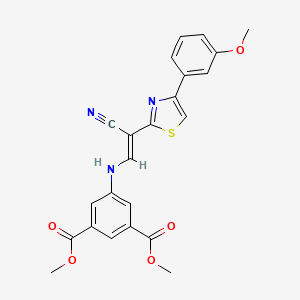

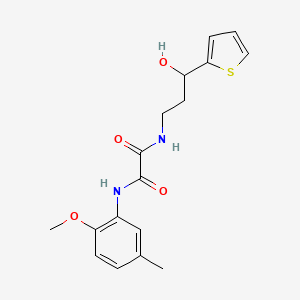

“5-chloro-2-methoxy-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide” is an organic compound. It has been reported as an intermediate in the synthesis of glyburide .

Synthesis Analysis

The synthesis of this compound has been reported . It’s worth noting that the Suzuki–Miyaura (SM) cross-coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string:COc1ccc(Cl)cc1C(=O)NCCc2ccc(cc2)S(N)(=O)=O . This indicates that the compound contains a chloro group, a methoxy group, a pyrimidinyl group, and a piperidinyl group attached to a benzamide core. Chemical Reactions Analysis

The Suzuki–Miyaura coupling reaction is a key step in the synthesis of this compound . This reaction involves the coupling of an organoboron reagent with an organic halide or pseudohalide in the presence of a palladium catalyst .Physical And Chemical Properties Analysis

The compound has a molecular weight of 368.84 . Its melting point is reported to be between 209-214 °C .科学研究应用

合成和药理特性

已合成并研究了多种苯甲酰胺衍生物,包括 5-氯-2-甲氧基-N-{1-[2-甲基-6-(三氟甲基)嘧啶-4-基]哌啶-4-基}苯甲酰胺,用于各种药理应用。这些化合物已显示出作为选择性血清素 4 (5-HT_4) 受体激动剂的潜力,为胃肠道运动障碍提供了希望。研究详细介绍了这些化合物的合成过程及其激动剂活性的评估,突出了它们在为肠易激综合征和便秘等疾病开发新的治疗剂方面的意义(Sonda 等人,2003)。

分子对接和活性研究

已经进行了深入的分子对接和活性研究,以了解苯甲酰胺衍生物与血清素受体的相互作用。这些研究提供了对化合物结合亲和力的见解,有助于开发更有效和选择性的血清素受体激动剂。通过检查分子相互作用和稳定性,研究人员可以微调化合物以获得更好的治疗效果和减少副作用(Karayel,2021)。

抗伤害感受机制

还对 5-HT 在脊髓中抗伤害感受的血清素受体亚型的作用进行了探索。此类研究对于理解这些化合物如何有助于疼痛管理策略至关重要,尤其是在传统止痛方法无效的情况下。识别参与介导这些化合物抗伤害感受作用的特定受体亚型为靶向疼痛治疗开辟了新的途径,最大限度地减少了与作用更广泛的镇痛药相关的副作用风险(Jeong 等人,2004)。

未来方向

The future directions for this compound could involve further exploration of its potential biological activities and applications in organic synthesis. The Suzuki–Miyaura coupling reaction, which is used in its synthesis, is a versatile method that has been widely used in the synthesis of various organic compounds . Therefore, this compound and its derivatives could be of interest in various areas of organic chemistry and medicinal chemistry.

作用机制

Target of action

The compound contains an indole nucleus, which is found in many bioactive aromatic compounds . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound might also interact with multiple targets.

Biochemical pathways

Without specific information, it’s hard to say which biochemical pathways this compound might affect. Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Result of action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Given the wide range of activities associated with indole derivatives , the effects could be quite diverse.

属性

IUPAC Name |

5-chloro-2-methoxy-N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClF3N4O2/c1-11-24-16(19(21,22)23)10-17(25-11)27-7-5-13(6-8-27)26-18(28)14-9-12(20)3-4-15(14)29-2/h3-4,9-10,13H,5-8H2,1-2H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWRBKHODNSFJQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)C3=C(C=CC(=C3)Cl)OC)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClF3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-({[4-(Trifluoromethoxy)phenyl]methyl}sulfanyl)acetic acid](/img/structure/B2940446.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzamide](/img/structure/B2940449.png)

![3-(3-chlorophenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2940450.png)

![N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]-3,5-dimethoxybenzamide](/img/structure/B2940454.png)

![N-(2-hydroxy-5-nitrophenyl)-3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2940456.png)

![(5-Bromopyridin-3-yl)-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2940462.png)